molecular formula C11H19N2O4PS2 B14444669 Phosphorodithioic acid, O-(1,6-dihydro-5-methoxy-1-methyl-6-oxo-4-pyridazinyl) O-ethyl S-propyl ester CAS No. 76269-65-3

Phosphorodithioic acid, O-(1,6-dihydro-5-methoxy-1-methyl-6-oxo-4-pyridazinyl) O-ethyl S-propyl ester

Cat. No.: B14444669
CAS No.: 76269-65-3
M. Wt: 338.4 g/mol
InChI Key: HJTJDCDWWVEEKA-UHFFFAOYSA-N
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Description

Phosphorodithioic acid, O-(1,6-dihydro-5-methoxy-1-methyl-6-oxo-4-pyridazinyl) O-ethyl S-propyl ester is a complex organophosphorus compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorodithioic acid, O-(1,6-dihydro-5-methoxy-1-methyl-6-oxo-4-pyridazinyl) O-ethyl S-propyl ester typically involves the reaction of phosphorodithioic acid with the appropriate pyridazinyl derivative. The reaction conditions often include the use of solvents like dichloromethane or toluene and may require catalysts such as triethylamine to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphorodithioic acid, O-(1,6-dihydro-5-methoxy-1-methyl-6-oxo-4-pyridazinyl) O-ethyl S-propyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

Phosphorodithioic acid, O-(1,6-dihydro-5-methoxy-1-methyl-6-oxo-4-pyridazinyl) O-ethyl S-propyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the formulation of lubricants and additives due to its anti-wear properties.

Mechanism of Action

The mechanism of action of Phosphorodithioic acid, O-(1,6-dihydro-5-methoxy-1-methyl-6-oxo-4-pyridazinyl) O-ethyl S-propyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Phosphorodithioic acid, O,O-diethyl ester: This compound has a similar phosphorodithioic acid backbone but lacks the pyridazinyl ring.

    Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester: This compound includes a tert-butylthio group, making it structurally different but functionally similar.

Uniqueness

Phosphorodithioic acid, O-(1,6-dihydro-5-methoxy-1-methyl-6-oxo-4-pyridazinyl) O-ethyl S-propyl ester is unique due to its pyridazinyl ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phosphorodithioic acid derivatives and contributes to its specific applications in research and industry.

Properties

CAS No.

76269-65-3

Molecular Formula

C11H19N2O4PS2

Molecular Weight

338.4 g/mol

IUPAC Name

5-[ethoxy(propylsulfanyl)phosphinothioyl]oxy-4-methoxy-2-methylpyridazin-3-one

InChI

InChI=1S/C11H19N2O4PS2/c1-5-7-20-18(19,16-6-2)17-9-8-12-13(3)11(14)10(9)15-4/h8H,5-7H2,1-4H3

InChI Key

HJTJDCDWWVEEKA-UHFFFAOYSA-N

Canonical SMILES

CCCSP(=S)(OCC)OC1=C(C(=O)N(N=C1)C)OC

Origin of Product

United States

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